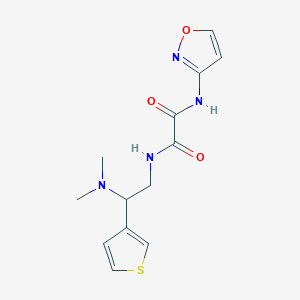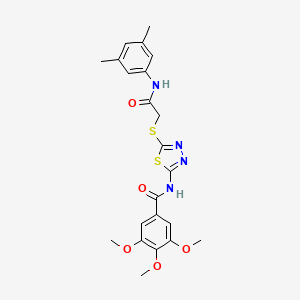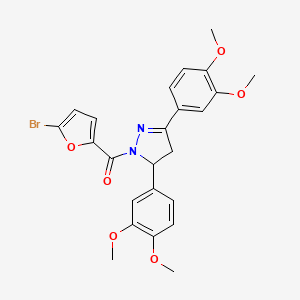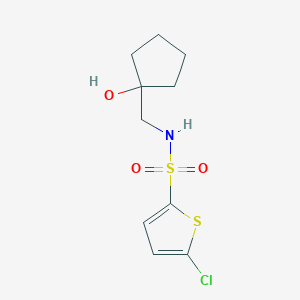![molecular formula C11H20ClN3 B2434946 (4-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine hydrochloride CAS No. 1216915-51-3](/img/structure/B2434946.png)
(4-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine” is a compound synthesized from 4-fluorobenzonitrile and N,N-dimethylethanediamine . It is a versatile ethylenediamine derivative used as an intermediate in the organic synthesis of neurochemicals, antitumor agents, and other pharmaceutical compounds .
Synthesis Analysis
The synthesis of “(4-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine” involves the reaction of 4-fluorobenzonitrile and N,N-dimethylethanediamine . A similar compound, 2-dimethylaminoethyl chloride hydrochloride, is synthesized from dimethylethanolamine and thionyl chloride under an ice water bath condition .Molecular Structure Analysis
The molecule contains a total of 36 bonds, including 15 non-H bonds, 6 multiple bonds, 6 rotatable bonds, and 6 aromatic bonds. It also contains 1 six-membered ring, 1 primary amine (aliphatic), 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
The compound is likely to exhibit reactions typical of amines. Amines can react with acids to form salts . For example, dimethylamine reacts with acids to form salts, such as dimethylamine hydrochloride .Physical And Chemical Properties Analysis
The molecular weight of the compound is 193.29 . It has a total of 14 heavy atoms, 3 hydrogen bond acceptors, and 2 hydrogen bond donors . The compound has a topological polar surface area of 41.3Ų and a XLogP3 value of 0.8 .Applications De Recherche Scientifique
- Procainamide has been investigated for its antibacterial properties. A study synthesized a complex between procainamide and tetraphenylborate (PR-TPB) through an ion-associate reaction . The PR-TPB complex exhibited good activity against both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and yeast (Candida albicans).
- 2-(Dimethylamino)ethyl methacrylate (DMAEMA) , a derivative of procainamide, is commonly used in the production of cationic polymers. These polymers are highly charged and find applications as flocculants, coagulants, dispersants, and stabilizers .
- Designing nanocarriers that can simultaneously load anticancer drugs and nucleic acids is challenging due to their different physico-chemical properties. However, the synergistic effect of drug and gene delivery is crucial for cancer therapy. Researchers are exploring novel nanocarrier designs, and procainamide-based systems could play a role in this field .
- Aromatic diamine monomers derived from procainamide have been used to prepare polyimides. For instance, 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (EPAPP) was synthesized and used to create a series of polyimides with commercial aromatic properties .
- Density functional theory (DFT) calculations have been employed to study the electronic characteristics of procainamide complexes. Researchers analyze the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) states to understand their chemical behavior .
- Investigating ion-associate complexes between procainamide and other bioactive molecules sheds light on receptor interactions. Spectroscopic methods, including FT-IR and 1H-NMR, are used to characterize these structures .
Antibacterial Activity
Polymer Chemistry
Drug and Gene Delivery Nanocarriers
Materials Science
Computational Chemistry
Bioactive Molecule Interactions
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that amines can act as bases, accepting a hydrogen ion . This property might play a role in its interaction with its targets.
Biochemical Pathways
It’s synthesized from 4-fluorobenzonitrile and n,n-dimethylethanediamine , which is used as an intermediate in the organic synthesis of neurochemicals, antitumor agents, and other pharmaceutical compounds .
Pharmacokinetics
Its molecular weight is 193289g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds, such as indole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
N-[4-(aminomethyl)phenyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3.ClH/c1-14(2)8-7-13-11-5-3-10(9-12)4-6-11;/h3-6,13H,7-9,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQYLCCNHIRTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CC=C(C=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2434866.png)
![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2434867.png)





![(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2434879.png)
![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B2434880.png)
![(2Z)-2-[[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one](/img/structure/B2434881.png)
![N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide](/img/structure/B2434883.png)

![4-ethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2434886.png)